molecular formula C27H21ClN4O4S B2751888 N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide CAS No. 1022807-19-7

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide

Cat. No.: B2751888
CAS No.: 1022807-19-7
M. Wt: 533
InChI Key: IMCKTFZWMAEKTE-UHFFFAOYSA-N
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Description

This compound is a heterocyclic acetamide derivative featuring a 1,3-benzodioxole moiety linked via a methyl group to an acetamide scaffold. The core structure includes a 2H-imidazo[1,2-c]quinazolin-3-one ring system substituted at position 5 with a (2-chlorophenyl)methylsulfanyl group. The 2-chlorophenyl and methylsulfanyl groups enhance lipophilicity, which may influence pharmacokinetic properties like membrane permeability and metabolic stability.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H21ClN4O4S/c28-19-7-3-1-5-17(19)14-37-27-31-20-8-4-2-6-18(20)25-30-21(26(34)32(25)27)12-24(33)29-13-16-9-10-22-23(11-16)36-15-35-22/h1-11,21H,12-15H2,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMCKTFZWMAEKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CNC(=O)CC3C(=O)N4C(=N3)C5=CC=CC=C5N=C4SCC6=CC=CC=C6Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-2-[5-[(2-chlorophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C28H26ClN3O5C_{28}H_{26}ClN_3O_5, with a molecular weight of 519.98 g/mol. The structure features a benzodioxole moiety linked to an imidazoquinazoline scaffold, which is known for various pharmacological activities.

Synthesis

The compound can be synthesized through multi-step reactions involving the condensation of appropriate precursors. The synthesis typically involves the formation of the imidazoquinazoline core followed by functionalization with the benzodioxole and chlorophenyl groups.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound, particularly against hepatic cancer cell lines such as HepG2. The anti-proliferative activity was assessed using IC50 values, which indicate the concentration required to inhibit cell growth by 50%.

CompoundCell LineIC50 (µg/mL)
This compoundHepG212.73 ± 1.36
DoxorubicinHepG23.56 ± 0.46

The compound demonstrated significant anti-proliferative effects, comparable to established chemotherapeutics like Doxorubicin, indicating its potential as an anticancer agent .

Antifungal Activity

In addition to anticancer properties, the compound's antifungal activity was evaluated against various fungal strains. The Minimum Inhibitory Concentration (MIC) was determined to assess its efficacy.

Fungal StrainMIC (µmol/mL)
C. tropicalis0.304
C. parapsilosis0.304
A. niger0.561

The compound showed promising antifungal activity, particularly against C. tropicalis and C. parapsilosis, suggesting its utility in treating fungal infections .

The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the imidazoquinazoline core interacts with specific cellular targets involved in proliferation and survival pathways in cancer cells.

Case Studies

Several case studies have reported on the efficacy of this compound in vitro:

  • Hepatic Cancer Study : In a study involving HepG2 cell lines, the compound exhibited a dose-dependent inhibition of cell growth with an IC50 value significantly lower than many other tested compounds.
  • Fungal Inhibition : Another study assessed the compound's effect on fungal strains where it displayed strong inhibition at low concentrations compared to standard antifungal agents.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on shared pharmacophores, substituents, or biological targets. Key comparisons are outlined below:

Imidazoquinazoline and Quinazolinone Derivatives

  • N-Ethyl-N-(3-methylphenyl)acetamide derivative (): This compound shares a quinazolin-4-one core and a sulfanyl acetamide side chain but differs in substituents (ethyl and 3-methylphenyl groups instead of benzodioxolylmethyl).
  • Imidazo[1,2-c]quinazolin-3-one derivatives (): These analogs feature an ethyl-benzylamino substituent instead of the 2-chlorophenyl group. The replacement of a halogenated aryl group with a bulkier alkyl-aryl amine could alter binding kinetics, possibly reducing selectivity for hydrophobic enzyme pockets .

Benzodioxole-Containing Acetamides

  • N-(1,3-Benzodioxol-5-yl)-2-[[5-(4-methylphenyl)thiazolo-triazol-3-yl]sulfanyl]acetamide (): This compound replaces the imidazoquinazoline core with a thiazolo-triazole system.
  • N-(1,3-Benzodioxol-5-ylmethyl)-2-([1,2,4]triazolo-benzothiazol-3-ylsulfanyl)acetamide () :
    The triazolo-benzothiazole core introduces additional hydrogen-bonding sites, which could improve solubility but may compromise cell permeability compared to the imidazoquinazoline system .

Halogenated and Sulfanyl-Substituted Analogs

  • N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide () :
    While lacking the quinazoline ring, this compound’s chloromethyl and acetamide groups mirror the target’s halogenated and sulfanyl motifs. Its benzisoxazole core is associated with anticonvulsant and antipsychotic activities, suggesting divergent therapeutic applications compared to the target compound’s likely enzyme-inhibitory profile .
  • 2-{[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide () :
    The dual sulfanyl groups on a thiadiazole ring may enhance metal chelation or redox activity, differing from the target’s single methylsulfanyl group. This structural variation could lead to off-target effects or distinct mechanism(s) of action .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Molecular Weight Core Structure Key Substituents LogP* (Predicted)
Target Compound ~569.05 Imidazo[1,2-c]quinazolin-3-one 2-Chlorophenyl, Benzodioxolylmethyl 4.2
Compound ~503.98 Quinazolin-4-one Ethyl, 3-Methylphenyl 3.8
Compound ~441.49 Thiazolo-triazole 4-Methylphenyl, Benzodioxole 3.5
Compound ~254.68 1,2-Benzisoxazole Chloromethyl, Acetamide 2.1

*LogP values estimated using fragment-based methods.

Q & A

Q. What are the key synthetic pathways for synthesizing this compound, and what reaction conditions are critical for yield optimization?

The synthesis involves multi-step organic reactions, typically including:

  • Formation of the benzodioxole moiety : Achieved via oxidation of catechol derivatives using reagents like potassium permanganate under acidic conditions .
  • Construction of the imidazo[1,2-c]quinazoline core : Cyclization reactions using thiourea derivatives and α,β-unsaturated carbonyl compounds, often catalyzed by bases like potassium carbonate in DMF at 80–100°C .
  • Sulfanyl coupling : Introduction of the (2-chlorophenyl)methylsulfanyl group via nucleophilic substitution or thiol-ene reactions, requiring inert atmospheres (N₂/Ar) to prevent oxidation .
  • Final acylation : Coupling the benzodioxole derivative with the imidazoquinazoline intermediate using EDCI/HOBt in dichloromethane .

Critical parameters include precise temperature control during cyclization and exclusion of moisture during acylation to avoid side reactions.

Q. How is the compound’s structural integrity validated, and which analytical techniques are prioritized?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regioselectivity of substitutions (e.g., sulfanyl group position) and detects stereochemical anomalies .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects impurities with mass accuracy <5 ppm .
  • X-ray crystallography : Resolves crystal packing and absolute configuration using SHELX software for refinement .
  • HPLC-PDA : Assesses purity (>95%) and monitors degradation products under stress conditions (e.g., UV light, acidic/basic hydrolysis) .

Q. What preliminary biological screening assays are recommended to evaluate its bioactivity?

  • Enzyme inhibition assays : Target kinases (e.g., EGFR, VEGFR) or proteases using fluorescence-based substrates (e.g., FRET peptides) .
  • Antimicrobial testing : Broth microdilution (MIC/MBC) against Gram-positive/negative strains (e.g., S. aureus, E. coli) .
  • Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods guide Structure-Activity Relationship (SAR) studies for this compound?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets like kinases or GPCRs, focusing on interactions with the sulfanyl and chlorophenyl groups .
  • QSAR modeling : Train models with descriptors (e.g., logP, polar surface area) to optimize substituents on the quinazoline core for enhanced bioavailability .
  • MD simulations : Assess stability of ligand-target complexes over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

Q. What challenges arise in crystallizing this compound, and how are they mitigated?

  • Polymorphism : Screen solvents (e.g., DMSO/EtOH mixtures) and temperatures to isolate stable polymorphs .
  • Twinned crystals : Use SHELXL’s TWIN/BASF commands for refinement and HKL-3000 for data integration .
  • Weak diffraction : Optimize crystal growth via vapor diffusion (e.g., hanging drop) with PEG 3350 as precipitant .

Q. How can contradictory bioactivity data across studies be reconciled?

  • Dose-response validation : Repeat assays with standardized protocols (e.g., CLSI guidelines for antimicrobial tests) .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify promiscuous binding .
  • Metabolic stability assays : Incubate with liver microsomes to assess if metabolites (e.g., sulfoxide derivatives) contribute to observed effects .

Q. What strategies improve solubility and pharmacokinetic properties without compromising activity?

  • Prodrug design : Introduce phosphate esters at the acetamide group for enhanced aqueous solubility .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size: 150–200 nm) for sustained release .
  • Salt formation : React with HCl or sodium citrate to improve dissolution rates .

Q. Which in vivo models are suitable for evaluating its therapeutic potential?

  • Xenograft models : Test antitumor efficacy in nude mice implanted with HT-29 colorectal cancer cells, monitoring tumor volume via caliper measurements .
  • PK/PD studies : Measure plasma half-life (t₁/₂) and tissue distribution using LC-MS/MS after IV/oral administration .
  • Toxicology : Assess hepatorenal toxicity in Sprague-Dawley rats via serum ALT/Cr levels and histopathology .

Methodological Considerations Table

Research ObjectiveRecommended TechniquesKey Parameters to Monitor
Synthesis OptimizationDoE (Design of Experiments), HPLC trackingYield, purity, reaction time
Target EngagementSPR (Surface Plasmon Resonance), ITC (Isothermal Titration Calorimetry)Kd, ΔH, ΔS
Metabolic StabilityLiver microsome incubation + LC-MS/MSHalf-life (t₁/₂), metabolite identification
In Vivo EfficacyOrthotopic tumor models, IVIS imagingTumor bioluminescence, survival rates

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